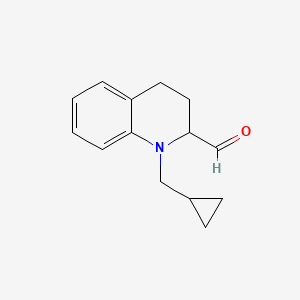![molecular formula C13H9NO2 B11893136 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is a complex organic compound characterized by its unique fused ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde, a series of reactions involving nucleophilic attack and ring closure can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. For instance, the compound might interact with enzymes or receptors, altering their activity and thereby affecting metabolic processes .
相似化合物的比较
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol
Comparison: Compared to these similar compounds, 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific carbonitrile functional group, which can impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
属性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2,3-dihydrobenzo[g][1,4]benzodioxine-6-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h1-3,6-7H,4-5H2 |
InChI 键 |
YUKRLNZZPVSLGJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C3C=CC=C(C3=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)



![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)




